molecular formula C12H10ClNO2S B12065201 2-(3-Chlorobenzene-1-sulfonyl)aniline CAS No. 61174-33-2

2-(3-Chlorobenzene-1-sulfonyl)aniline

Cat. No.: B12065201
CAS No.: 61174-33-2
M. Wt: 267.73 g/mol
InChI Key: WJFXKLJDRWCCJC-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzene-1-sulfonyl)aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with a chlorine atom substituted at the meta position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzene-1-sulfonyl)aniline typically involves a multi-step process. One common method includes the nitration of chlorobenzene to form 3-nitrochlorobenzene, followed by reduction to yield 3-chloroaniline. The final step involves the sulfonylation of 3-chloroaniline with a sulfonyl chloride reagent under basic conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzene-1-sulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

    Electrophilic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Various substituted aniline derivatives.

    Reduction: Reduced forms of the sulfonyl group.

    Oxidation: Oxidized forms of the sulfonyl group.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzene-1-sulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzene-1-sulfonyl)aniline
  • 2-(2-Chlorobenzene-1-sulfonyl)aniline
  • 2-(3-Bromobenzene-1-sulfonyl)aniline

Uniqueness

2-(3-Chlorobenzene-1-sulfonyl)aniline is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

CAS No.

61174-33-2

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfonylaniline

InChI

InChI=1S/C12H10ClNO2S/c13-9-4-3-5-10(8-9)17(15,16)12-7-2-1-6-11(12)14/h1-8H,14H2

InChI Key

WJFXKLJDRWCCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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